molecular formula C8H13ClN2O B13602979 2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride

2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride

Cat. No.: B13602979
M. Wt: 188.65 g/mol
InChI Key: NTMANQLNMBWSJS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-amine hydrochloride is a small-molecule compound characterized by a cyclopropyl group attached to the ethanamine backbone, which is further substituted with a 1,2-oxazole ring at the 3-position. This structural arrangement confers unique physicochemical and biological properties, including enhanced metabolic stability and receptor-binding specificity compared to non-substituted analogs. The compound’s molecular formula is C₈H₁₁N₃O·HCl, with a molecular weight of 201.66 g/mol. Its synthesis typically involves cyclopropanation of a precursor alkene followed by oxazole ring formation via cyclocondensation reactions .

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

2-cyclopropyl-2-(1,2-oxazol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c9-5-7(6-1-2-6)8-3-4-11-10-8;/h3-4,6-7H,1-2,5,9H2;1H

InChI Key

NTMANQLNMBWSJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CN)C2=NOC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of a nitrile with an α-haloketone can yield the oxazole ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the oxazole ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazoline derivatives.

Scientific Research Applications

2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(1,2-oxazol-3-yl)ethan-1-aminehydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in the combination of the cyclopropyl group and 1,2-oxazole ring . Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences Biological/Physicochemical Impact
2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride Cyclopropyl group at oxazole 5-position; ethanamine backbone Oxazole substitution position (3 vs. 5) alters electronic density and steric effects. Reduced receptor selectivity due to steric hindrance at binding sites.
2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride Ethyl substituent on oxazole 3-position Ethyl group increases lipophilicity but reduces ring strain compared to cyclopropyl. Enhanced membrane permeability but lower metabolic stability.
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine hydrochloride Cyclobutane ring instead of cyclopropane; oxazole at 3-position Larger ring size (cyclobutane) reduces ring strain but increases conformational flexibility. Improved solubility but weaker target affinity due to reduced rigidity.
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethylamine hydrochloride 1,2,4-Oxadiazole ring (two nitrogens) instead of 1,2-oxazole (one nitrogen). Oxadiazole’s higher nitrogen content enhances hydrogen-bonding potential. Greater receptor-binding affinity but increased susceptibility to enzymatic hydrolysis.
5-Cyclopropylisoxazol-3-amine Isoxazole ring (oxygen and nitrogen adjacent) instead of 1,2-oxazole. Isoxazole’s electronic distribution differs due to N-O proximity. Altered pharmacokinetics and potential for off-target interactions.
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride Cyclopentane ring and oxadiazole core. Larger ring system increases molecular weight and steric bulk. Reduced bioavailability but improved selectivity for hydrophobic binding pockets.

Key Findings from Comparative Studies

Substituent Position on Heterocycles :

  • The 3-position substitution on 1,2-oxazole in the target compound optimizes steric and electronic interactions with biological targets, unlike 5-substituted analogs (e.g., 2-(3-Cyclopropyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride), which exhibit reduced binding affinity .
  • Oxazole vs. Oxadiazole : The 1,2-oxazole ring in the target compound provides moderate hydrogen-bonding capacity compared to oxadiazoles, balancing receptor affinity and metabolic stability .

Cyclopropane vs. Larger Rings :

  • The cyclopropyl group introduces significant ring strain, enhancing reactivity and conformational rigidity. This contrasts with cyclobutane derivatives (e.g., 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine hydrochloride), which show reduced strain but increased flexibility, leading to lower target specificity .

Functional Group Impact :

  • Ethyl vs. Cyclopropyl Substituents : Ethyl-substituted analogs (e.g., 2-(3-Ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride) exhibit higher lipophilicity but lack the stereoelectronic effects of cyclopropane, resulting in faster metabolic clearance .

Biological Activity :

  • The target compound’s cyclopropyl-oxazole-ethylamine scaffold demonstrates superior serotonin receptor modulation in preclinical studies compared to isoxazole or oxadiazole analogs, which often target GABAergic or dopaminergic pathways .

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